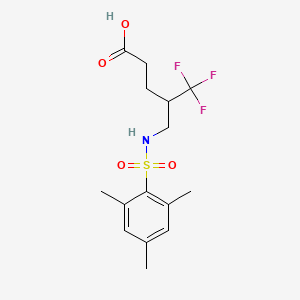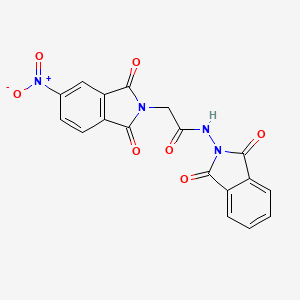![molecular formula C20H18N4O B5108369 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole](/img/structure/B5108369.png)
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole is a complex organic compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Attachment of the phenyl group: The pyrazole derivative is then reacted with a halogenated benzene compound in the presence of a base to form the phenyl-substituted pyrazole.
Formation of the phenoxyethyl linkage: The phenyl-substituted pyrazole is reacted with an ethylene oxide derivative to introduce the phenoxyethyl group.
Formation of the imidazole ring: Finally, the phenoxyethyl-substituted pyrazole is reacted with an imidazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]benzimidazole
- 1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]triazole
Uniqueness
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole is unique due to its specific combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-17(14-18(3-1)20-8-9-22-23-20)16-4-6-19(7-5-16)25-13-12-24-11-10-21-15-24/h1-11,14-15H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVMYINKCABEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)OCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B5108295.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B5108353.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)
![4,5,10,11-Tetrazatetracyclo[5.5.2.01,9.03,7]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
